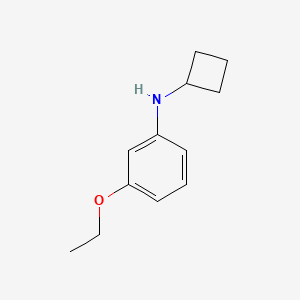![molecular formula C11H25NO2 B13239065 2-[(5-Methylheptan-3-yl)amino]propane-1,3-diol](/img/structure/B13239065.png)
2-[(5-Methylheptan-3-yl)amino]propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Methylheptan-3-yl)amino]propane-1,3-diol is a chemical compound with the molecular formula C11H25NO2 and a molecular weight of 203.32 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methylheptan-3-yl)amino]propane-1,3-diol typically involves the chemo-selective reaction of 2-amino-1,3-propane diols with a diverse set of electrophiles . The amino group is reacted with these electrophiles to form functional diol intermediates, which are then cyclized in an intramolecular fashion to generate the desired compound .
Industrial Production Methods
Industrial production methods for this compound involve bulk manufacturing, sourcing, and procurement processes . These methods ensure the compound is produced in large quantities with high purity, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5-Methylheptan-3-yl)amino]propane-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various electrophiles . The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific catalysts.
Major Products Formed
The major products formed from these reactions include functional diol intermediates and cyclic carbonate monomers . These products have significant applications in the synthesis of biodegradable polymers and other advanced materials.
Applications De Recherche Scientifique
2-[(5-Methylheptan-3-yl)amino]propane-1,3-diol has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-[(5-Methylheptan-3-yl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s amino group reacts with electrophiles to form functional intermediates, which then participate in various biochemical and chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1,3-propane diol: A precursor in the synthesis of 2-[(5-Methylheptan-3-yl)amino]propane-1,3-diol.
1,3-Bis[tris(hydroxymethyl)methylamino]propane: Used as a buffer in molecular biology.
Uniqueness
This compound is unique due to its ability to install concurrently two different functional groups during its synthesis . This feature makes it highly valuable in the development of next-generation materials for biomedical and environmentally friendly applications.
Propriétés
Formule moléculaire |
C11H25NO2 |
|---|---|
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
2-(5-methylheptan-3-ylamino)propane-1,3-diol |
InChI |
InChI=1S/C11H25NO2/c1-4-9(3)6-10(5-2)12-11(7-13)8-14/h9-14H,4-8H2,1-3H3 |
Clé InChI |
OBEQEMNDISCMLH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC(CC)NC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl N-methyl-N-{6-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13238990.png)
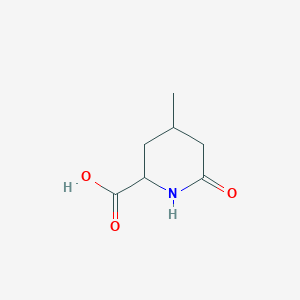
![2-{[(2,4-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13239016.png)

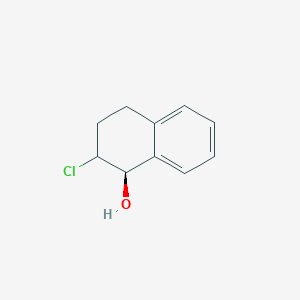
![(Butan-2-yl)[1-(4-chlorophenyl)propyl]amine](/img/structure/B13239025.png)
![2-{[2-(Methylsulfanyl)phenyl]methoxy}acetic acid](/img/structure/B13239028.png)
![7-Azaspiro[3.6]decane](/img/structure/B13239042.png)
![2-[Ethyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13239044.png)
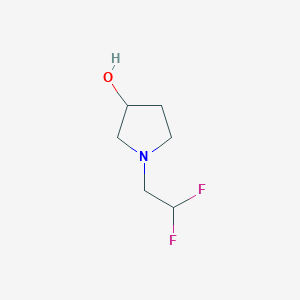
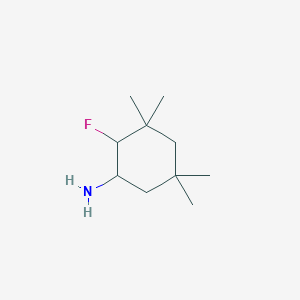
![2-[(Cyclohex-3-en-1-ylmethyl)amino]propan-1-ol](/img/structure/B13239059.png)
